molecular formula C11H16N2 B13896114 (1E)-N'-Benzyl-2-methylpropanimidamide CAS No. 38463-75-1

(1E)-N'-Benzyl-2-methylpropanimidamide

Cat. No.: B13896114
CAS No.: 38463-75-1
M. Wt: 176.26 g/mol
InChI Key: FPFQWDSIPALVTG-UHFFFAOYSA-N
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Description

(1E)-N’-Benzyl-2-methylpropanimidamide is an organic compound with a unique structure that includes a benzyl group attached to an imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Benzyl-2-methylpropanimidamide typically involves the reaction of benzylamine with 2-methylpropanimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of (1E)-N’-Benzyl-2-methylpropanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Benzyl-2-methylpropanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamide derivatives, while reduction can produce benzylamines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

(1E)-N’-Benzyl-2-methylpropanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N’-Benzyl-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Similar structure but with an acetamide group instead of an imidamide group.

    N-Benzylpropionamide: Contains a propionamide group, differing in the length of the carbon chain.

    N-Benzylbutyramide: Features a butyramide group, with a longer carbon chain compared to (1E)-N’-Benzyl-2-methylpropanimidamide.

Uniqueness

(1E)-N’-Benzyl-2-methylpropanimidamide is unique due to its specific imidamide structure, which imparts distinct chemical and biological properties

Properties

CAS No.

38463-75-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N'-benzyl-2-methylpropanimidamide

InChI

InChI=1S/C11H16N2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13)

InChI Key

FPFQWDSIPALVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NCC1=CC=CC=C1)N

Origin of Product

United States

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